Glucopyranosiduronic acid, 4-biphenylyl, beta-D- is synthesized by selectively conjugating BPAA onto the primary hydroxyl group of beta-cyclodextrin (beta-CyD) through an ester linkage []. This process forms 6A-O-[(4-biphenylyl)acetyl]-beta-cyclodextrin (compound 2 in the original study) []. The synthesis utilizes the inherent property of cyclodextrins to be fermented by colonic microflora while remaining resistant to hydrolysis and absorption in the stomach and small intestine [].
Glucopyranosiduronic acid, 4-biphenylyl, beta-D- serves as a prodrug for the targeted delivery of BPAA to the colon []. Specifically, it has been investigated for its potential in treating inflammatory bowel diseases.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5